molecular formula C9H15ClF3NO2 B2627260 Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2361679-47-0

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2627260
CAS No.: 2361679-47-0
M. Wt: 261.67
InChI Key: QOKICRWJQBYOKF-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H14F3NO2·HCl. It is a pyrrolidine derivative, characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester.

    4-Methyl-4-(trifluoromethyl)pyrrolidine: Does not have the carboxylate group.

Uniqueness

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2.ClH/c1-3-15-7(14)6-4-13-5-8(6,2)9(10,11)12;/h6,13H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKICRWJQBYOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1(C)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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